2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)
Description
2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione) is a bis-phthalimide derivative featuring a central sulfonyl group bridging two 4,1-phenylene units, each substituted with a phthalimide moiety. This compound belongs to a broader class of 1H-isoindole-1,3(2H)-dione derivatives, which are characterized by their aromatic isoindole-dione core.
Properties
CAS No. |
85438-53-5 |
|---|---|
Molecular Formula |
C28H16N2O6S |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[4-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H16N2O6S/c31-25-21-5-1-2-6-22(21)26(32)29(25)17-9-13-19(14-10-17)37(35,36)20-15-11-18(12-16-20)30-27(33)23-7-3-4-8-24(23)28(30)34/h1-16H |
InChI Key |
YPEVDIBALQEQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENYL]SULFONYL}PHENYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common method includes the reaction of 4-(1,3-dioxo-1,3-dihydro-2H
Comparison with Similar Compounds
Bis-Phthalimides with 1,3-Phenylene and Methylenebis(4,1-Phenylene) Linkers
Compounds 20 and 21 from are bis-phthalimides linked via 1,3-phenylene and methylenebis(4,1-phenylene) groups, respectively. Key differences include:
- Synthesis : Both are synthesized via Leuckart reactions under microwave irradiation, yielding >99% purity. The sulfonyl-linked compound may require alternative methods due to the sulfonyl group’s reactivity .
- Thermal Stability : The sulfonyl linker likely enhances thermal resistance compared to methylene or phenylene bridges, as sulfonyl groups are less prone to oxidative degradation .
- Electronic Effects : The sulfonyl group’s electron-withdrawing nature may reduce electron density in the phthalimide rings, altering reactivity in polymerization or biological interactions .
Polymer-Derived Phthalimides
In poly(amide-imide) degradation (), 1H-isoindole-1,3(2H)-dione and its methylphenyl derivative are released. The sulfonyl-linked compound’s higher molecular weight and rigid structure may delay thermal decomposition compared to these simpler derivatives .
Pharmacologically Active Derivatives
Anticonvulsant Agents ()
Derivatives such as 2-(2-phenylethyl)- and 5-nitro-substituted phthalimides exhibit potent sodium channel binding in molecular docking studies. In contrast, the sulfonyl-linked compound’s bulkier structure may hinder penetration into hydrophobic binding pockets, reducing anticonvulsant efficacy .
Analgesic and Anti-Inflammatory Derivatives ()
Compound F (N-substituted phthalimide) shows broad-spectrum pain relief via COX inhibition. The sulfonyl group’s polarity may enhance aqueous solubility, improving bioavailability compared to hydrophobic derivatives like F , but could also reduce blood-brain barrier permeability .
Pomalidomide (Evidences 8, 10)
Pomalidomide, a 4-amino-2-(2,6-dioxopiperidin-3-yl)-phthalimide, is used in cancer therapy. Its amino and piperidinyl substituents enable immunomodulatory effects absent in the sulfonyl-linked compound, highlighting how functional group diversity dictates pharmacological specificity .
Agrochemical Derivatives
Captan ()
Captan (3a,4,7,7a-tetrahydro-2-[(trichloromethylthio)]-phthalimide) is a fungicide with high toxicity and environmental persistence. The sulfonyl-linked compound’s lack of trichloromethylthio groups and aromaticity may reduce toxicity but also antifungal potency .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Selected Phthalimide Derivatives
Table 2: Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
